4-(2,2-Difluoroethoxy)-2-methylpyrimidine
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Overview
Description
The compound 4-(2,2-Difluoroethoxy)-2-methylpyrimidine is a chemically modified pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The specific compound is not directly mentioned in the provided papers, but its structure can be inferred to contain a difluoroethoxy group at the 4-position and a methyl group at the 2-position of the pyrimidine ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4,6-dichloro-2-methylpyrimidine, a related compound, involves cyclization and chlorination steps starting from acetamidine hydrochloride and dimethyl malonate . Similarly, the synthesis of 4,6-disubstituted 4-polyfluoroalkylpyrimidines is achieved by reacting 2-polyfluoroalkylchromones with benzamidine and guanidine . Although these methods do not directly describe the synthesis of 4-(2,2-Difluoroethoxy)-2-methylpyrimidine, they provide insight into the types of reactions that might be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical properties and biological activities. X-ray crystallography is often used to characterize the structure of such compounds . The presence of substituents on the pyrimidine ring, such as the difluoroethoxy and methyl groups, would influence the molecule's electronic distribution and steric hindrance, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, the fluorination of 4,6-disubstituted 2-aminopyrimidines with Selectfluor in the presence of Ag(I) leads to 5-fluoro-2-aminopyrimidines . This suggests that similar conditions could be used to introduce fluorine atoms into other pyrimidine derivatives. Additionally, the reaction of perfluoro-2-methylpent-2-ene with aminopyridines results in derivatives of naphthyridine or pyridopyrimidine , indicating that perfluoroalkyl groups can be incorporated into pyrimidine rings under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the tautomerism in 4-hydroxypyrimidine and related molecules has been studied, revealing the effect of substituents on the stability of tautomers . The introduction of polyfluoroalkyl groups can also affect the compound's hydrophobicity and its potential to form macrocycles with the ability to complex cations or anions . The synthesis and characterization of novel 4-thiopyrimidine derivatives have shown that even small changes in substituents can significantly alter the hydrogen-bond interactions and, consequently, the crystal packing of these molecules .
Scientific Research Applications
Dinuclear Cobalt Bis(dioxolene) Complex
A study by Hearns et al. (2006) explored the use of a pyrimidine derivative as a ligand in dinuclear cobalt bis(dioxolene) complexes. This research highlighted the ligand's ability to bridge cobalt centers, facilitating sequential thermally induced valence tautomeric transitions. This property could be pivotal in developing materials with switchable magnetic and electronic states.
Tautomerism and Stability
Giuliano et al. (2010) investigated the keto-enol tautomerism of 4-hydroxypyrimidine and related molecules, revealing insights into the stability of tautomers influenced by substituents Giuliano et al., 2010. This study is essential for understanding the chemical behavior of pyrimidine derivatives, which could influence their applications in synthesis and design of new compounds.
Ag-Assisted Fluorination
Wang et al. (2017) presented a method for the direct fluorination of 4,6-disubstituted 2-aminopyrimidines, facilitating the synthesis of fluorinated pyrimidine derivatives Wang et al., 2017. This research underscores the importance of pyrimidine derivatives in developing fluorinated organic compounds, which are of significant interest in medicinal chemistry and material science.
Lipid Peroxidation Studies
Spickett (2013) discussed the role of 4-Hydroxy-2-nonenal, a product of lipid peroxidation, highlighting its formation from pyrimidine derivatives among other pathways Spickett, 2013. This research is crucial for understanding cellular damage mechanisms and developing antioxidants.
Donor−Acceptor Interactions
McAdam et al. (2003) explored the use of pyrimidine derivatives in understanding donor−acceptor interactions in organometallic compounds McAdam et al., 2003. This study provides valuable insights into the design of materials with tunable electronic properties.
Fluorous Synthesis
Zhang (2003) demonstrated the fluorous synthesis of disubstituted pyrimidines, highlighting a phase tag approach for purification Zhang, 2003. This method underscores the versatility of pyrimidine derivatives in facilitating novel synthetic approaches.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2,2-difluoroethoxy)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-5-10-3-2-7(11-5)12-4-6(8)9/h2-3,6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREGFCIWRVETIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)-2-methylpyrimidine |
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